Enkephalin, ala(2)-pronh2(5)-
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Overview
Description
Enkephalin, ala(2)-pronh2(5)-, also known as [D-Ala2, Pro5]-enkephalin, is a synthetic analog of the naturally occurring enkephalins. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. They are endogenous ligands that bind to the body’s opioid receptors, playing a crucial role in pain modulation and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Ala2, Pro5]-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of [D-Ala2, Pro5]-enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
[D-Ala2, Pro5]-enkephalin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Scientific Research Applications
[D-Ala2, Pro5]-enkephalin has numerous scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in pain modulation and stress response.
Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mechanism of Action
[D-Ala2, Pro5]-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors. This binding activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent modulation of ion channels. These actions result in decreased neuronal excitability and reduced pain perception .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: Another naturally occurring enkephalin with leucine at the fifth position.
Met-enkephalin: Contains methionine at the fifth position.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with D-alanine and D-leucine substitutions
Uniqueness
[D-Ala2, Pro5]-enkephalin is unique due to its specific amino acid substitutions, which confer increased stability and selectivity for opioid receptors. These modifications enhance its potential as a therapeutic agent and research tool .
Properties
CAS No. |
66864-07-1 |
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Molecular Formula |
C28H36N6O6 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23+/m1/s1 |
InChI Key |
BQJQFGPUBRBUBW-SZOBAZRNSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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